molecular formula C18H10N2O5S B2607917 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 422272-91-1

7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B2607917
CAS No.: 422272-91-1
M. Wt: 366.35
InChI Key: ITYUTXMCXDAXLU-UHFFFAOYSA-N
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Description

  • Reactants: Chromen-2-one intermediate, Thioamide
  • Conditions: Acid catalyst, heating
  • Product: Thiazolyl-substituted chromen-2-one
  • Step 3: Nitration

    • Reactants: Thiazolyl-substituted chromen-2-one, Nitric acid
    • Conditions: Acidic medium, controlled temperature
    • Product: 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The resulting intermediate is then subjected to further reactions to introduce the thiazolyl and nitrophenyl groups.

    • Step 1: Synthesis of Chromen-2-one Core

      • Reactants: Salicylaldehyde, Ethyl acetoacetate
      • Conditions: Base (e.g., piperidine), reflux
      • Product: Chromen-2-one intermediate

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a corresponding ketone.

      Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

      Substitution: The thiazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)

      Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Major Products

      Oxidation: 7-keto-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

      Reduction: 7-hydroxy-3-[2-(4-aminophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

      Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

      Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

      Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

    Mechanism of Action

    The mechanism of action of 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxy and nitrophenyl groups may participate in hydrogen bonding and π-π interactions with biological macromolecules, while the thiazolyl group can enhance binding affinity through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
    • 7-hydroxy-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
    • 7-hydroxy-3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

    Uniqueness

    The presence of the nitrophenyl group in 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, the nitro group can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.

    Properties

    IUPAC Name

    7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]chromen-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H10N2O5S/c21-13-6-3-11-7-14(18(22)25-16(11)8-13)15-9-26-17(19-15)10-1-4-12(5-2-10)20(23)24/h1-9,21H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ITYUTXMCXDAXLU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H10N2O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    366.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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